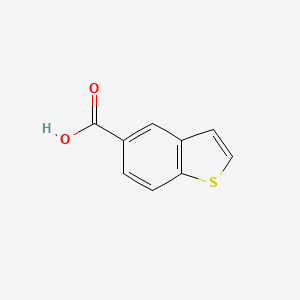

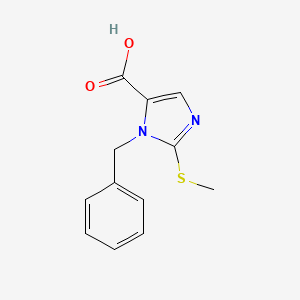

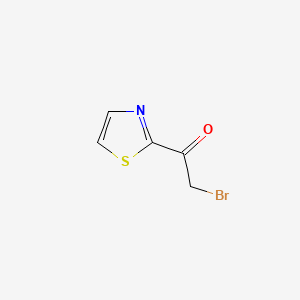

3-(1,3-Benzothiazol-2-yl)thiophen-2-amine

説明

The compound "3-(1,3-Benzothiazol-2-yl)thiophen-2-amine" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science due to the unique properties imparted by the benzothiazole moiety.

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as N-benzothiazol-2-yl-amides, has been achieved through various catalytic methods. For instance, palladium-catalyzed C(sp2)-H functionalization has been used to produce these compounds from 1-acyl-3-(phenyl)thioureas, yielding high yields with good functional group tolerance . Similarly, an iron-catalyzed oxidative C(sp2)-H functionalization method has been developed to synthesize N-benzothiazol-2-yl-amides, which also resulted in good yields . Additionally, a metal-free approach using hypervalent iodine for the oxidative C-H functionalization of heteroaryl-thioureas has been reported, which is notable for its broad substrate scope and simple purification .

Molecular Structure Analysis

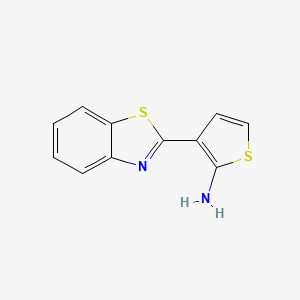

The molecular structure of thiophene-benzothiazole derivatives has been characterized using various spectroscopic techniques. For example, novel thiophene-benzothiazole azomethine and amine compounds have been synthesized and characterized by FTIR, NMR, and single crystal X-ray diffraction methods . The study of these compounds provides insights into the molecular structure and potential intramolecular interactions, such as hydrogen bonding, which can influence the compound's properties and reactivity.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions. For instance, the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles has been achieved through diazotisation and coupling reactions followed by air oxidation . Additionally, the synthesis of 1-benzothiophen-2-amines has been explored using various methods, including reactions with palladium catalysts and morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine and its structural confirmation through spectral analysis highlight the importance of molecular characterization in understanding these properties . Furthermore, the antimicrobial activity of some benzothiazole derivatives, such as those containing the 1,3,4-oxadiazole moiety, has been investigated, demonstrating the potential biological applications of these compounds . Lastly, the antitumor activity of new benzothiazole derivatives has been evaluated, with some compounds showing considerable activity against cancer cell lines, which underscores the significance of benzothiazole derivatives in medicinal chemistry .

科学的研究の応用

-

Antibacterial Agents

- Scientific Field: Medicinal Chemistry

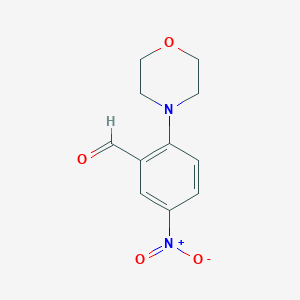

- Summary of Application: The compound has been synthesized as a potential antibacterial agent . It was designed and synthesized as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3 H )-ones .

- Methods of Application: The compounds were synthesized in excellent yields and the structures were corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .

- Results or Outcomes: The antimicrobial assay data show that the synthesized compounds are found to manifest profound antimicrobial activity .

-

Anti-tubercular Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity have been studied .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

- Results or Outcomes: The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

-

Fluorescence Materials

- Scientific Field: Material Science

- Summary of Application: The benzothiazole ring system, which is part of the “3-(1,3-Benzothiazol-2-yl)thiophen-2-amine” compound, is widely used in the development of fluorescence materials .

- Methods of Application: The compound is typically incorporated into a suitable matrix or substrate to create the fluorescence material .

- Results or Outcomes: The use of benzothiazole-based compounds in these materials can enhance their fluorescence properties .

-

Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

- Scientific Field: Medicinal Chemistry

- Summary of Application: N-benzothiazol-2-yl-amides, which include “3-(1,3-Benzothiazol-2-yl)thiophen-2-amine”, have been studied as potential therapeutic agents for disorders associated with nuclear hormone receptors .

- Methods of Application: The specific methods of application would depend on the specific disorder being treated, but would typically involve administering the compound in a suitable pharmaceutical formulation .

- Results or Outcomes: While the specific outcomes can vary, these compounds have shown promise in the treatment of disorders associated with nuclear hormone receptors .

将来の方向性

特性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S2/c12-10-7(5-6-14-10)11-13-8-3-1-2-4-9(8)15-11/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQFOWKPQKIMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370718 | |

| Record name | 3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzothiazol-2-yl)thiophen-2-amine | |

CAS RN |

306936-47-0 | |

| Record name | 3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)